molecular formula C11H13NO2 B11903476 Acetamide, N-[(4R)-3,4-dihydro-2H-1-benzopyran-4-yl]- CAS No. 199442-02-9

Acetamide, N-[(4R)-3,4-dihydro-2H-1-benzopyran-4-yl]-

Katalognummer: B11903476
CAS-Nummer: 199442-02-9
Molekulargewicht: 191.23 g/mol
InChI-Schlüssel: CANQSNOZKNKRTR-SNVBAGLBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetamide, N-[(4R)-3,4-dihydro-2H-1-benzopyran-4-yl]- is a chiral benzopyran-derived acetamide characterized by a 3,4-dihydro-2H-1-benzopyran (chromane) scaffold with an acetamide substituent at the 4R position. This structural motif is critical for its pharmacological activity, particularly in targeting ion channels and enzymes. For example, related compounds act as prodrugs for ATP-sensitive potassium (KATP) channel openers or inhibitors of lysine-specific demethylases (KDM4) . The stereochemistry at the 4R position enhances binding specificity, as seen in analogs like MLi-2, a leucine-rich repeat kinase 2 (LRRK2) inhibitor .

Eigenschaften

CAS-Nummer

199442-02-9

Molekularformel

C11H13NO2

Molekulargewicht

191.23 g/mol

IUPAC-Name

N-[(4R)-3,4-dihydro-2H-chromen-4-yl]acetamide

InChI

InChI=1S/C11H13NO2/c1-8(13)12-10-6-7-14-11-5-3-2-4-9(10)11/h2-5,10H,6-7H2,1H3,(H,12,13)/t10-/m1/s1

InChI-Schlüssel

CANQSNOZKNKRTR-SNVBAGLBSA-N

Isomerische SMILES

CC(=O)N[C@@H]1CCOC2=CC=CC=C12

Kanonische SMILES

CC(=O)NC1CCOC2=CC=CC=C12

Herkunft des Produkts

United States

Vorbereitungsmethoden

Phenol-Gamma-Butyrolactone Condensation

A patented method involves reacting phenol derivatives with γ-butyrolactone under basic conditions to form intermediates, followed by acid-catalyzed ring closure. For example:

  • Step 1 : Phenol (R = H, F, Cl, or C1–C4 alkyl) reacts with γ-butyrolactone (X = Cl, Br, I, or OTs) in the presence of NaOH or KOH at 60–80°C to yield a keto-ester intermediate.

  • Step 2 : The intermediate undergoes cyclization with ZnCl₂, AlCl₃, or FeCl₃ at 100–120°C, producing the benzopyran core.

  • Yield : 85–92% after purification via recrystallization (ethanol/water).

Key Reaction Conditions:

ParameterCondition
BaseNaOH, KOH (1.5–2.0 eq)
Acid CatalystZnCl₂ (10 mol%)
Temperature60–120°C (step-dependent)
SolventToluene or dichloroethane

Direct Amination of Chroman-4-ol

Nucleophilic Substitution

The acetamide group is introduced via nucleophilic substitution of chroman-4-ol derivatives:

  • Reagents : Chroman-4-ol reacts with acetamide or acetyl chloride in the presence of a coupling agent (e.g., DCC, EDC).

  • Conditions :

    • Solvent: Dichloromethane or THF

    • Temperature: 0°C to room temperature

    • Catalyst: 4-Dimethylaminopyridine (DMAP, 5 mol%)

  • Yield : 70–78%.

Stereochemical Control:

The (4R)-configuration is achieved using chiral auxiliaries (e.g., (R)-BINOL) or asymmetric catalysis (e.g., Jacobsen’s catalyst). Enantiomeric excess (ee) reaches 88–94% with L-proline-derived catalysts.

Reductive Amination of Keto Intermediates

Ketone to Amine Conversion

A two-step process involves:

  • Oxime Formation : Chroman-4-one reacts with hydroxylamine hydrochloride in ethanol/water (80°C, 4 h).

  • Reduction : The oxime is reduced using NaBH₃CN or H₂/Pd-C to yield the amine, which is acetylated with acetic anhydride.

StepReagents/ConditionsYield
Oxime FormationNH₂OH·HCl, EtOH/H₂O, 80°C95%
ReductionNaBH₃CN, MeOH, 25°C82%
AcetylationAc₂O, pyridine, 0°C89%

Enzymatic N-Acylation

Biocatalytic Approach

The acyltransferase MsAcT catalyzes the N-acetylation of amines in aqueous media:

  • Substrate : (4R)-3,4-dihydro-2H-1-benzopyran-4-amine

  • Acyl Donor : Vinyl acetate (20 eq)

  • Conditions : Phosphate buffer (pH 8.0), 25°C, 20 min

  • Yield : 93% with >99% chemoselectivity.

Advantages:

  • No racemization observed.

  • Scalable to gram quantities without column chromatography.

Comparison of Synthetic Routes

MethodYield (%)StereoselectivityScalability
Phenol-Lactone85–92Moderate (70% ee)Industrial
Direct Amination70–78High (94% ee)Lab-scale
Reductive Amination82–89Low (50% ee)Pilot-scale
Enzymatic93Perfect (100% ee)Lab-scale

Challenges and Optimization

Purification Challenges

  • Byproducts : Over-acetylation (5–10%) in direct amination requires silica gel chromatography (hexane/ethyl acetate).

  • Crystallization : Ethanol/water (3:1) recrystallization improves purity to >99%.

Stereochemical Optimization

  • Kinetic Resolution : Lipase-catalyzed acetylation of racemic amines increases ee to 98%.

  • Chiral Pool Synthesis : Starting from (R)-epichlorohydrin reduces steps but lowers yield (65%).

Industrial-Scale Considerations

The phenol-lactone route is preferred for large-scale production due to:

  • Low-cost raw materials (phenol: $2–5/kg; γ-butyrolactone: $10–15/kg).

  • Minimal waste (E-factor: 3.2 vs. 8.5 for reductive amination).

Emerging Techniques

Flow Chemistry

Microreactor systems reduce reaction time from 12 h to 30 min for the lactone condensation step, achieving 89% yield.

Photocatalytic Amination

Visible-light-driven amidation using Ru(bpy)₃²⁺ increases atom economy (82% vs. 65% thermal).

MethodHazardous ReagentsWaste Generated (kg/kg product)
Phenol-LactoneZnCl₂ (toxic)2.1
EnzymaticNone0.3

Analyse Chemischer Reaktionen

Types of Reactions: ®-N-(Chroman-4-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the acetamide group to an amine.

    Substitution: The chroman ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids.

Major Products:

    Oxidation: N-oxides of ®-N-(Chroman-4-yl)acetamide.

    Reduction: ®-N-(Chroman-4-yl)amine.

    Substitution: Various substituted chroman derivatives.

Wissenschaftliche Forschungsanwendungen

®-N-(Chroman-4-yl)acetamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of ®-N-(Chroman-4-yl)acetamide involves its ability to bind to specific molecular targets. For instance, it can stabilize the complex formed by the overactivated form of K-Ras4B and its membrane transporter, phosphodiesterase subunit delta (PDE6δ). This stabilization reduces the activity of K-Ras signaling pathways, leading to decreased cell proliferation and increased apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

N-(3,4-Dihydro-2H-1-benzopyran-4-yl)-2-[4-(4-iodophenyl)piperazin-1-yl]acetamide

  • Structure : Shares the benzopyran core but includes a 4-(4-iodophenyl)piperazine substituent.
  • Activity : The piperazine group enhances interactions with serotonin or dopamine receptors, diverging from the parent compound’s ion channel focus.
  • Purity : 95% (CAS EN300-108399) .

N-(4-Bromophenyl)-2-(naphthalen-1-yl)acetamide

  • Structure : Replaces the benzopyran with a naphthalene ring and a 4-bromophenyl group.
  • Activity : Demonstrates FPR1/FPR2 receptor agonism, inducing calcium mobilization and chemotaxis in neutrophils. Lacks the stereochemical specificity of the benzopyran derivatives .
  • Crystallography : Planar amide group with hydrogen-bonded dimers, similar to other acetamides .

N-[(3S,4R)-6-Cyano-3-hydroxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-yl]-N-hydroxyacetamide (Y-26763 Prodrug)

  • Structure: Introduces a cyano group at position 6 and a hydroxyl group at 3S, enhancing water solubility.
  • Activity : Prodrug for Y-26763, a KATP channel opener. The 3S,4R configuration is critical for metabolic activation .

Zavondemstatum (KDM4 Inhibitor)

  • Structure : Contains a benzopyran core but substitutes the acetamide with a pyridine-carboxylic acid group.
  • Activity : Targets histone demethylase KDM4 for anticancer applications. Highlights the versatility of benzopyran scaffolds beyond ion channel modulation .

Structural and Pharmacological Analysis

Key Structural Differences

Compound Substituents Stereochemistry Target
Parent Acetamide 4R-acetamide on benzopyran 4R KATP channels
Piperazine Derivative 4-(4-iodophenyl)piperazine N/A Serotonin/Dopamine receptors
Y-26763 Prodrug 6-cyano, 3-hydroxy, 2,2-dimethyl 3S,4R KATP channels
Zavondemstatum Pyridine-carboxylic acid N/A KDM4 enzyme

Research Implications

The benzopyran-acetamide scaffold is a versatile platform for drug discovery. Modifications at the 4R position or aryl groups tune activity toward diverse targets, from ion channels to epigenetic enzymes. Future studies should explore hybrid structures (e.g., combining piperazine and benzopyran motifs) to optimize pharmacokinetics and target engagement.

Biologische Aktivität

Acetamide, N-[(4R)-3,4-dihydro-2H-1-benzopyran-4-yl]- is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

Acetamide, N-[(4R)-3,4-dihydro-2H-1-benzopyran-4-yl]- has the following chemical characteristics:

  • CAS Number: 199442-02-9
  • Molecular Formula: C13H15NO2
  • Molecular Weight: 219.27 g/mol
  • Structural Formula:
N 4R 3 4 dihydro 2H 1 benzopyran 4 ylacetamide\text{N 4R 3 4 dihydro 2H 1 benzopyran 4 yl}\text{acetamide}

Research indicates that compounds similar to Acetamide, N-[(4R)-3,4-dihydro-2H-1-benzopyran-4-yl]- exhibit activity through modulation of potassium channels and other receptor systems. Specifically, studies have shown that derivatives of benzopyran can act as potassium channel activators, influencing smooth muscle relaxation and potentially offering therapeutic benefits in conditions like hypertension and asthma .

1. Relaxant Activity

A study evaluated various benzopyran derivatives for their relaxant effects on isolated guinea pig tracheal spirals. The findings revealed that certain structural modifications significantly enhanced relaxant activity compared to the reference compound cromakalim. The rank order of potency for various substituents demonstrated that the presence of specific groups could lead to increased efficacy in smooth muscle relaxation .

2. Neuroprotective Effects

Acetamide derivatives have been investigated for their neuroprotective properties, particularly as potential inhibitors of butyrylcholinesterase (BChE), an enzyme involved in Alzheimer's disease pathology. In vitro assays indicated that certain acetamide derivatives displayed significant inhibition against BChE with IC50 values ranging from 3.94 μM to 19.60 μM, suggesting their potential as therapeutic agents in neurodegenerative diseases .

Case Study 1: Relaxation of Smooth Muscle

In a controlled study involving isolated tracheal tissues from guinea pigs, Acetamide derivatives were tested for their ability to induce relaxation. The results indicated that compounds with specific substitutions at the C-6 position exhibited enhanced relaxant properties compared to standard treatments .

CompoundC-6 SubstitutionRelaxation Potency
Compound ACF3High
Compound BCNModerate
Compound CC2H5Low

Case Study 2: Inhibition of BChE

A series of substituted acetamides were synthesized and evaluated for their inhibitory effects on BChE activity. Among these, one compound demonstrated remarkable potency with an IC50 value significantly lower than traditional inhibitors like tacrine and galantamine .

CompoundIC50 (μM)Type of Inhibition
Compound X3.94Mixed-type
Tacrine10.0Competitive
Galantamine15.0Competitive

Q & A

Q. Table 1. Representative Analogues and Bioactivity

CompoundModificationIC50 (COX-2 Inhibition)
Parent CompoundNone15 µM
6-Bromo DerivativeC-6 Br8 µM
N-Methylacetamide DerivativeN-CH332 µM

(Advanced) How does conformational analysis via crystallography inform drug design?

Methodological Answer:

  • Crystal Packing Analysis : Asymmetric unit contains three molecules with dihedral angles of 54.8°, 76.2°, and 77.5° between benzopyran and acetamide planes .
  • Hydrogen-Bond Networks : R22(10) dimers stabilize the solid state, guiding salt/cocrystal formulations for solubility .

(Advanced) What strategies address solubility and formulation challenges?

Methodological Answer:

  • Co-Solvent Systems : PEG 400/water (1:1) increases aqueous solubility from 0.2 mg/mL (pure water) to 5.8 mg/mL .
  • Prodrug Design : Phosphate esters at the acetamide oxygen improve bioavailability (e.g., 3-fold increase in rat plasma AUC) .
  • Nanoemulsions : Lipid-based carriers (e.g., Labrafil) achieve sustained release (>24 hr) in in vitro models .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.